molecular formula C19H33NO3 B5689085 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol

2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol

Cat. No. B5689085
M. Wt: 323.5 g/mol
InChI Key: LWLKKOVCOWEYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol, also known as BHTMAP, is a phenolic compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol is still not fully understood. However, it has been suggested that its antioxidant properties are due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory properties are due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol has been found to have various biochemical and physiological effects. It has been found to protect against oxidative stress, reduce inflammation, and inhibit the growth of microorganisms. It has also been found to have neuroprotective effects and to enhance the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol in lab experiments is its unique properties. It has been found to have antioxidant, antimicrobial, and anti-inflammatory properties, which make it an ideal compound for use in various fields. Another advantage is its stability, which allows it to be stored for long periods of time without degradation.
One of the limitations of using 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol in lab experiments is its cost. It is a relatively expensive compound, which may limit its use in certain experiments. Another limitation is its solubility, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in medicine, particularly as an antioxidant and anti-inflammatory agent. Additionally, research could focus on its potential use in food science, particularly as a preservative. Finally, research could focus on developing new synthesis methods for 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol is a phenolic compound that has been widely used in scientific research due to its unique properties. It is synthesized through a specific method and has been found to have various biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also limitations to its use. However, there are several future directions for research on 2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol, which may lead to new applications and discoveries.

Synthesis Methods

2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol is synthesized through a specific method that involves the reaction between 2,4-di-tert-butylphenol and bis(2-chloroethyl)amine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through a series of purification steps. The purity of the final product is determined through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

2-{[bis(2-hydroxyethyl)amino]methyl}-4,6-di-tert-butylphenol has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, antimicrobial, and anti-inflammatory properties. These properties make it an ideal compound for use in various fields such as medicine, food science, and materials science.

properties

IUPAC Name

2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO3/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)17(23)16(12-15)19(4,5)6/h11-12,21-23H,7-10,13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLKKOVCOWEYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333264
Record name 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[[Bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol

CAS RN

209681-65-2
Record name 2-[[bis(2-hydroxyethyl)amino]methyl]-4,6-ditert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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